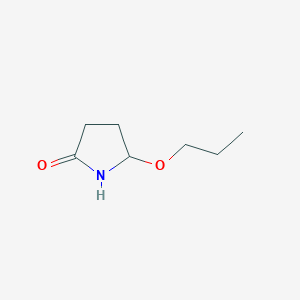
5-(n-Propyloxy)-pyrrolidin-2-one
Cat. No. B8538935
M. Wt: 143.18 g/mol
InChI Key: QPBUKZHFIMVDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04810722
Procedure details


To a mixture of 28.64 g of succinimide and of 1200 cm3 of N-propanol, cooled to -7° C., 7 g of sodium bobohydride is added. This is agitated for 4 hours at -7° to 0° C., while adding every 15 minutes 15 drops of a 2N solution of hydrochloric acid in N-propanol. The mixture is then taken to a pH of about 2 by adding a 2N solution of hydrochloric acid in N-propanol, agitated for 1 hour at about 0° C., then returned to pH 7 by the addition of a saturated solution of potassium hydroxide in N-propanol. After allowing a return to ambient temperature, the solvent is evaporated off under reduced pressure. The residue is extracted with 550 cm3 of chloroform, filtered, the organic solution is washed with water, dried and the solvent is evaporated under reduced pressure. 27.5 g of the expected product is obtained. m.p. 52°-54° C.



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH2:3][CH2:2]1.[Na].Cl.[OH-].[K+].[CH3:12][CH2:13][CH2:14]O>>[O:7]=[C:1]1[CH2:2][CH2:3][CH:4]([O:6][CH2:12][CH2:13][CH3:14])[NH:5]1 |f:3.4,^1:7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28.64 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(N1)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCO
|
Step Three
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Four
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCO
|
Step Five
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCO
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
This is agitated for 4 hours at -7° to 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
agitated for 1 hour at about 0° C.
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to ambient temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated off under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue is extracted with 550 cm3 of chloroform
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic solution is washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1NC(CC1)OCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
